7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine
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Overview
Description
7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine ring and a pyrimidine moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through the reaction of appropriate starting materials such as 2-chloropyrimidine with methylthiol under basic conditions.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine in the presence of a suitable base.
Formation of the Purine Moiety: The purine ring is synthesized separately and then coupled with the piperazine-pyrimidine intermediate through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine or purine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced purine and pyrimidine rings, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their antiproliferative and kinase inhibitory properties.
Indole Derivatives: Compounds containing indole moieties also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine is unique due to its specific combination of purine, piperazine, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-methyl-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-21-10-19-13-12(21)14(18-9-17-13)23-7-5-22(6-8-23)11-3-4-16-15(20-11)24-2/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDXTGBRDBXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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